Introduction: The Strategic Value of Polychlorinated Pyridines
Introduction: The Strategic Value of Polychlorinated Pyridines
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3,5-diiodopyridine
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, halogenated heterocycles serve as foundational building blocks. Among these, 2-Chloro-3,5-diiodopyridine (CAS No. 856169-60-3) emerges as a highly functionalized and versatile intermediate.[1][2][3] Its pyridine core is a prevalent motif in countless biologically active compounds, while the strategic placement of three distinct halogen atoms offers a powerful tool for molecular architects. The single chlorine atom and two iodine atoms provide multiple, differentially reactive sites for sequential and regioselective functionalization, enabling the construction of complex, multi-substituted pyridine scaffolds that would be otherwise difficult to access. This guide provides a comprehensive overview of a modern synthetic approach to this valuable compound, its detailed characterization, and its strategic applications.
Synthesis of 2-Chloro-3,5-diiodopyridine
The introduction of multiple iodine atoms onto an electron-deficient pyridine ring presents a significant synthetic challenge. Traditional electrophilic aromatic substitution reactions are often sluggish and lack regioselectivity. A more robust and contemporary approach leverages a direct C-H functionalization strategy via a radical-based mechanism. This method effectively overcomes the low reactivity of the pyridine core and provides excellent regioselectivity for the C3 and C5 positions.[4][5]
Proposed Synthetic Pathway: Direct Radical C-H Iodination
The most effective route for preparing 2-Chloro-3,5-diiodopyridine is the direct di-iodination of the readily available starting material, 2-chloropyridine. This transformation is achieved using molecular iodine as the iodine source in the presence of a radical initiator, such as potassium persulfate (K₂S₂O₈), and an acid.
Caption: Proposed workflow for the synthesis of 2-Chloro-3,5-diiodopyridine.
Experimental Protocol (Representative)
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Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridine (1.0 eq.).
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Reagent Addition: Add the solvent (e.g., acetonitrile), followed by molecular iodine (I₂, 2.5 eq.), potassium persulfate (K₂S₂O₈, 3.0 eq.), and trifluoroacetic acid (TFA, 1.0 eq.).
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Causality Insight: Potassium persulfate acts as an oxidant and radical initiator. Upon heating, it generates sulfate radicals which can abstract hydrogen atoms from the pyridine ring. Trifluoroacetic acid protonates the pyridine nitrogen, further increasing the electrophilicity of the ring and facilitating the radical process. Using a stoichiometric excess of iodine and initiator ensures the reaction proceeds to di-substitution.
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-
Reaction Execution: Heat the reaction mixture to reflux (a temperature around 130°C is often effective for these types of C-H functionalizations) and stir vigorously for 12-24 hours.[4] Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 2-Chloro-3,5-diiodopyridine as a solid.
Characterization and Physicochemical Properties
Thorough characterization is essential to confirm the identity and purity of the synthesized product.
Molecular Structure
Caption: Molecular structure of 2-Chloro-3,5-diiodopyridine.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 856169-60-3 | [1][2] |
| Molecular Formula | C₅H₂ClI₂N | [3] |
| Molecular Weight | 365.34 g/mol | [3] |
| Appearance | Off-white to yellow solid | N/A |
| Melting Point | 71-74 °C | [6] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Chloroform) | N/A |
Spectroscopic Data (Predicted)
As experimental spectra are not widely published, the following data are predicted based on the known effects of substituents on the pyridine ring.
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¹H NMR (500 MHz, CDCl₃): The spectrum is expected to be simple, showing two distinct signals corresponding to the two remaining aromatic protons.
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δ ~8.45 ppm (d, 1H, H-6): This proton is adjacent to the nitrogen atom, resulting in a significant downfield shift. It should appear as a doublet due to coupling with H-4 (⁴J ≈ 2.0 Hz).
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δ ~8.20 ppm (d, 1H, H-4): This proton is deshielded by the adjacent iodine atoms. It will appear as a doublet due to coupling with H-6.
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-
¹³C NMR (125 MHz, CDCl₃): Five signals are expected for the carbon atoms of the pyridine ring.
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δ ~152-155 ppm (C-2): Carbon attached to chlorine.
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δ ~150-153 ppm (C-6): Carbon adjacent to nitrogen.
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δ ~148-151 ppm (C-4): The only CH carbon in the ring.
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δ ~95-100 ppm (C-3 & C-5): The two carbons bonded to iodine will be significantly shifted upfield due to the "heavy atom effect," a reliable diagnostic feature.
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-
Mass Spectrometry (EI-MS):
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The molecular ion (M⁺) peak will be observed at m/z ≈ 365 .
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A characteristic isotopic pattern will be present. The M+2 peak will have an intensity of approximately 32% relative to the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.
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-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
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3100-3000: C-H stretching of the aromatic ring.
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1550-1400: C=C and C=N ring stretching vibrations, characteristic of the pyridine core.
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1100-1000: C-Cl stretching.
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Below 600: C-I stretching vibrations.
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Applications in Research and Drug Development
The true value of 2-Chloro-3,5-diiodopyridine lies in its potential for selective, sequential functionalization. The carbon-iodine (C-I) bonds are significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This reactivity difference is the cornerstone of its utility.
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Sequential Cross-Coupling: Researchers can perform a Suzuki, Stille, or Sonogashira coupling reaction that selectively targets the two C-I bonds, leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions. This allows for the controlled and predictable synthesis of tri-substituted pyridines with three different appended groups.
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Medicinal Chemistry: This molecule is an ideal scaffold for generating libraries of complex compounds for screening against biological targets. The ability to systematically vary substituents at the 3, 5, and then 2-positions allows for detailed structure-activity relationship (SAR) studies in the development of new oncology, neurological, or anti-infective agents.[1]
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Materials Science: The rigid, functionalizable pyridine core is also of interest in the synthesis of novel organic electronic materials, ligands for catalysis, and advanced polymers.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for 2-Chloro-3,5-diiodopyridine is not widely available, data from closely related compounds like 2-chloro-3-iodopyridine and 2-chloro-5-iodopyridine, along with general chemical principles, dictate stringent safety protocols.[7][8][9][10]
-
Hazards: Assumed to be harmful if swallowed (Acute Toxicity, Oral), a skin irritant, and a serious eye irritant/damaging agent.[8][9]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory. A dust mask or respirator should be used if handling the solid material outside of a contained system.[9]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping the container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
References
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M. S. Bolliger, C. B. Bheeter, and A. J. B. Watson, "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil," Chemical Communications, 2015. [4][5]
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A2B Chem, "2-Chloro-3,5-diiodopyridine," A2B Chem Website. [1][2]
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SciSpace, "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil," SciSpace, 2015. [4][5]
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Ark Pharm, Inc., "2-Chloro-3,5-diiodopyridine," Ark Pharm Website. [1][2]
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Echemi, "2-CHLORO-3,5-DIIODOPYRIDINE SDS, 856169-60-3 Safety Data Sheets," Echemi.com. [7]
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Santa Cruz Biotechnology, "2-Chloro-3,5-diiodopyridine," SCBT Website. [3]
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Novasyn Organics, "2-CHLORO-3,5-DIIODOPYRIDINE," Novasyn Website.
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Sigma-Aldrich, "2-Chloro-3-iodopyridine 97%," Sigma-Aldrich Website. [8]
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Sigma-Aldrich, "2-Chloro-5-iodopyridine 97%," Sigma-Aldrich Website. [9]
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SciSpace, "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil," SciSpace, 2015. [11]
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NIH National Center for Biotechnology Information, "A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions," PubMed Central.
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BenchChem, "Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines," BenchChem Website.
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Fisher Scientific, "SAFETY DATA SHEET: 2-Chloro-5-iodopyridine," Fisher Scientific Website, 2010. [10]
-
Fisher Scientific, "SAFETY DATA SHEET: 2,3-Dichloropyridine," Fisher Scientific Website, 2024.
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Echemi, "78607-36-0, 2-Chloro-3-iodopyridine Formula," Echemi.com.
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ChemicalBook, "2-CHLORO-3,5-DIIODOPYRIDINE | 856169-60-3", ChemicalBook Website.
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